4-(2-Aminoethyl)pyridine
Overview
Description
4-(2-Aminoethyl)pyridine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of pyridine, where an aminoethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and as an intermediate in the production of pharmaceuticals and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with chloroethanol under acidic conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through appropriate steps to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the reaction of pyridine with ethylene oxide or similar reagents, followed by purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkyl or acyl derivatives of this compound.
Scientific Research Applications
4-(2-Aminoethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is utilized in the production of dyes, coatings, and polymer materials
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)pyridine involves its interaction with various molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar structure but with a different functional group.
2-(2-Pyridyl)ethylamine: Another derivative of pyridine with an aminoethyl group at a different position.
3-Picolylamine: A related compound with an amino group attached to the third position of the pyridine ring
Uniqueness
4-(2-Aminoethyl)pyridine is unique due to its specific positioning of the aminoethyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions in coordination chemistry and specific biological activities that are not observed in its structural analogs.
Properties
IUPAC Name |
2-pyridin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLHTECVNDEOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065389 | |
Record name | 4-Pyridineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13258-63-4 | |
Record name | 4-Pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13258-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridineethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridineethanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridineethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Aminoethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PYRIDINEETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DW3V2TJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common applications of 4-(2-Aminoethyl)pyridine in materials chemistry?
A1: this compound's ability to coordinate with metal ions and self-assemble makes it valuable in materials science. For instance, it forms organogels with aromatic solvents in the presence of silver(I) ions. [] This complexation is also seen in the formation of one-dimensional coordination polymers with cyanide ligands and various transition metals like copper, zinc, nickel, and palladium. [] Additionally, it serves as a building block for synthesizing water-soluble single-walled carbon nanotube-polyacetylene nanocomposites, demonstrating its potential in advanced material applications. []
Q2: How does the structure of this compound contribute to its optical properties in metal complexes?
A2: The flexible aliphatic chain and the nitrogen atoms in the pyridine and amine groups of this compound enable it to coordinate with silver ions and influence the alignment of nitrate ions in complexes. This structural feature is crucial for tuning the optical anisotropy and birefringence of the resulting materials. []
Q3: Can you explain the role of this compound in the synthesis of betalaine model substances?
A3: Betalaines are naturally occurring plant pigments. This compound serves as a starting material in the multi-step synthesis of betenamine perchlorate, a model compound mimicking the structure and properties of natural betalaines. This synthesis involves a crucial step where the pyridine ring of this compound undergoes ring-opening and subsequent reactions to form the characteristic 1,7-diazaheptamethinium chromophore found in betalaines. []
Q4: How does this compound facilitate the formation of two-dimensional perovskites with different structures?
A4: The different pKa values of the monoprotonated and biprotonated forms of this compound allow for the formation of both 2D Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) perovskites with the same organic amine. The RP structure, (4AEPy)2PbI4, features hydrogen bonding between adjacent organic molecules, while the DJ structure, (4AEPy)PbI4, has ethylamine groups inserted into the inorganic framework. These structural variations lead to distinct optoelectronic properties in each perovskite type. []
Q5: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A5: Various spectroscopic methods are used to study this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and confirm bond formation, such as the amide bond in SWNT-polyacetylene nanocomposites. [] Ultraviolet-visible (UV-Vis) spectroscopy is used to analyze the optical properties of these compounds, providing information about their electronic transitions and band gaps. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structures of these molecules in detail.
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